molecular formula C18H20ClNO4S B12214392 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12214392
M. Wt: 381.9 g/mol
InChI Key: VZJFOSNEKQOGBB-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound featuring a furan ring substituted with a 3-chlorophenyl group, a tetrahydrothiophene ring with a sulfone group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Synthesis of the tetrahydrothiophene ring: This can be done via cyclization reactions involving sulfur-containing reagents.

    Formation of the sulfone group: Oxidation of the sulfur atom in the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the propanamide moiety: This step involves amide bond formation through reactions between carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the sulfone group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)furfural: Shares the furan ring and chlorophenyl group but lacks the tetrahydrothiophene and propanamide moieties.

    5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring but differs in the presence of an oxadiazole and thiol group.

Uniqueness

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to its combination of structural features, including the furan ring, chlorophenyl group, tetrahydrothiophene ring with a sulfone group, and propanamide moiety

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C18H20ClNO4S/c1-2-18(21)20(15-8-9-25(22,23)12-15)11-16-6-7-17(24-16)13-4-3-5-14(19)10-13/h3-7,10,15H,2,8-9,11-12H2,1H3

InChI Key

VZJFOSNEKQOGBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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